6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-tert-butyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)17-12-10(7-15-17)9(13(18)19)6-11(16-12)14(3,4)5/h6-8H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGPLUCLKEWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1437458-13-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.
The biological activity of pyrazolo[3,4-b]pyridine derivatives, including the compound , is often attributed to their ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. The compound has shown promise in inhibiting various kinases, which are crucial for cancer cell survival and proliferation.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
A review of pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer properties. For instance:
- IC50 Values : Various studies have reported IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines. For example:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Analog 1 | Aurora-A kinase | 0.067 | N/A |
| Analog 2 | CDK2 | 0.025 | H460 |
| Analog 3 | VEGF-induced proliferation | 0.30 | HUVEC |
Anti-inflammatory Activity
The pyrazolo[3,4-b]pyridine framework is also associated with anti-inflammatory effects. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
Case Studies
- Study on Antitumor Activity :
- Inhibition of Kinases :
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives differ primarily in substituents at positions 1, 3, and 5. These modifications influence lipophilicity, steric bulk, and electronic properties, which in turn affect receptor binding and pharmacokinetics.
Table 1: Key Structural Analogs and Properties
*Note: The molecular weight listed in (118.13) appears inconsistent with the formula C₁₄H₁₉N₃O₂ (theoretical MW ~277.33). This discrepancy may indicate a reporting error in the source.
Structure-Activity Relationship (SAR) Insights
- Position 6 : Bulky substituents (tert-butyl, phenylethynyl) enhance PPAR binding but may reduce solubility. Smaller groups (cyclopropyl, methyl) offer a balance between potency and bioavailability .
- Position 1 : Isopropyl and fluorophenyl groups improve metabolic stability compared to benzyl derivatives .
- Carboxylic Acid Group : Essential for hydrogen bonding with PPAR’s active site; esterification or replacement diminishes activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a palladium-catalyzed cross-coupling reaction to assemble the pyrazolo[3,4-b]pyridine core, followed by tert-butyl and isopropyl group introductions via nucleophilic substitution. Optimize reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%) to maximize yield. Monitor progress via TLC and LC-MS. For hydrolysis of ester intermediates to carboxylic acids, use NaOH (2–4 equivalents) in aqueous THF at 60–80°C .
- Data Validation : Confirm product purity (>95%) via HPLC and characterize intermediates using H NMR (e.g., tert-butyl singlet at δ 1.70 ppm) and LC-MS ([M+H]+ ~274–300 m/z) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXT for structure solution and SHELXL for refinement. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Analyze hydrogen bonding between the carboxylic acid group and adjacent heteroatoms to confirm tautomeric forms .
- Data Contradiction : If NMR suggests multiple tautomers, SCXRD can distinguish dominant solid-state configurations. Compare experimental bond lengths (C=O ~1.21 Å) with DFT-optimized models .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodology : Screen against kinase or siderophore biosynthesis targets (e.g., BasE adenylating enzyme) using fluorescence polarization or MALDI-TOF. Use Sal-AMS (a known inhibitor) as a positive control. Optimize assay conditions: pH 7.4, 25°C, and 10 µM compound concentration .
- Data Interpretation : Calculate IC₅₀ values from dose-response curves. Atypical inhibition curves may suggest allosteric binding; validate via SPR or ITC for binding kinetics .
Advanced Research Questions
Q. How do substituent modifications (e.g., tert-butyl vs. cyclopropyl) impact target binding and pharmacokinetic properties?
- Methodology : Synthesize analogs (e.g., 6-cyclopropyl or 6-phenyl derivatives) and compare their:
- Binding affinity : Via thermal shift assays (ΔTₘ) or crystallography.
- Solubility : Measure logP (octanol/water) and kinetic solubility in PBS.
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
Q. What computational strategies can predict off-target interactions or toxicity risks?
- Methodology : Use molecular docking (AutoDock Vina) to screen against the human proteome. Apply QSAR models (e.g., Random Forest) trained on Tox21 data to predict hepatotoxicity. Validate predictions with transcriptomics (RNA-seq) in HepG2 cells .
- Data Validation : Compare in silico predictions with experimental toxicity profiles (e.g., Ames test for mutagenicity). Resolve discrepancies by re-evaluating force field parameters or ligand protonation states .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Methodology : Investigate bioavailability limitations using PK/PD modeling. Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound). If in vitro IC₅₀ is 1 µM but in vivo efficacy requires 10 mg/kg dosing, optimize formulation (e.g., nanoemulsions) to enhance exposure .
- Case Study : A pyrazolo[3,4-b]pyridine analog showed poor CNS penetration due to P-gp efflux; co-administration with a P-gp inhibitor (e.g., elacridar) restored activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
